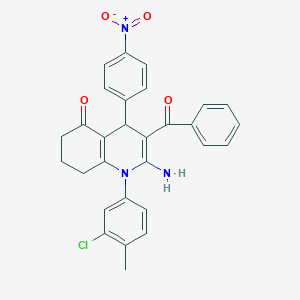
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrahydroquinoline derivative that has been synthesized through various methods and has shown promising results in various scientific applications. The purpose of
Wirkmechanismus
The mechanism of action of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. Additionally, it has been reported to inhibit the growth of bacterial strains by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. Additionally, it has been reported to inhibit the growth of bacterial strains by disrupting the bacterial cell wall.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments include its ability to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacterial strains. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on improving the solubility and reducing the toxicity of this compound.
Synthesemethoden
The synthesis of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported through various methods. One of the commonly used methods is the condensation reaction of 3-chloro-4-methylbenzaldehyde, 4-nitrobenzaldehyde, and 2-aminobenzamide in the presence of glacial acetic acid and sodium acetate. The reaction is carried out at a temperature of 120°C for several hours to yield the desired product. Another method involves the reaction of 3-chloro-4-methylbenzaldehyde, 4-nitrobenzaldehyde, and 2-aminobenzamide in the presence of p-toluenesulfonic acid and acetic anhydride. The reaction is carried out at a temperature of 80°C for several hours to yield the desired product.
Wissenschaftliche Forschungsanwendungen
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one has shown promising results in various scientific research applications. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to possess antimicrobial activity against various bacterial strains.
Eigenschaften
Produktname |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Molekularformel |
C29H24ClN3O4 |
Molekulargewicht |
514 g/mol |
IUPAC-Name |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C29H24ClN3O4/c1-17-10-13-21(16-22(17)30)32-23-8-5-9-24(34)26(23)25(18-11-14-20(15-12-18)33(36)37)27(29(32)31)28(35)19-6-3-2-4-7-19/h2-4,6-7,10-16,25H,5,8-9,31H2,1H3 |
InChI-Schlüssel |
PZBLTVSFXUYXFK-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC3)Cl |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC3)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)




